An In-depth Technical Guide to 2-(Tribromomethyl)quinazoline: Physicochemical Properties and Synthetic Insights
An In-depth Technical Guide to 2-(Tribromomethyl)quinazoline: Physicochemical Properties and Synthetic Insights
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding application as therapeutic agents. This guide focuses on the specific analogue, 2-(tribromomethyl)quinazoline, a compound of interest for its potential as a reactive intermediate in the synthesis of novel drug candidates. Due to the limited direct experimental data on this specific molecule, this paper synthesizes information from closely related analogues, such as 2-(tribromomethyl)quinoline and quinoxaline derivatives, to project its physicochemical properties and reactivity. We will explore its anticipated structural characteristics, spectroscopic signatures, and chemical behavior, providing a theoretical framework to guide future experimental work.
Introduction: The Quinazoline Core in Drug Discovery
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of many biologically active molecules.[1][2] The fusion of a pyrimidine ring with a benzene ring creates a privileged scaffold that can interact with a wide range of biological targets.[3] This has led to the development of numerous FDA-approved drugs for various therapeutic areas, particularly in oncology.[4][5] The versatility of the quinazoline ring system allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Brominated quinazoline derivatives, in particular, have attracted significant attention for their potential in anticancer and anti-inflammatory applications.[6]
The 2-(tribromomethyl) substitution introduces a highly reactive functional group onto the quinazoline core. The tribromomethyl group is a valuable synthon in organic chemistry, known to participate in a variety of transformations, making 2-(tribromomethyl)quinazoline a potentially key intermediate for the synthesis of a diverse library of novel quinazoline-based compounds.
Projected Physicochemical Properties
Table 1: Projected Physicochemical Properties of 2-(Tribromomethyl)quinazoline
| Property | Projected Value | Rationale/Comparison |
| Molecular Formula | C₉H₅Br₃N₂ | Based on the fusion of a benzene ring (C₆H₄) and a pyrimidine ring (C₄H₂N₂) with a tribromomethyl substituent (CBr₃). |
| Molecular Weight | ~380.86 g/mol | Calculated based on the molecular formula. Similar to 2-(tribromomethyl)quinoxaline (380.86 g/mol ).[7] |
| Appearance | White to yellow or brown crystalline solid | Halogenated organic compounds are often crystalline solids at room temperature. The color may be influenced by trace impurities. |
| Melting Point | 120-140 °C | Based on the melting point of the related 2-(tribromomethyl)quinoline (129 °C). The presence of an additional nitrogen atom in the quinazoline ring might slightly alter this value. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in non-polar solvents; likely insoluble in water. | The heterocyclic nature and the polarizable bromine atoms suggest solubility in polar aprotic solvents.[8][9] The calculated logP (octanol/water partition coefficient) for the similar 2-(tribromomethyl)quinoxaline is 3.925, indicating poor water solubility.[10] |
| Stability | Potentially sensitive to light and heat. | The reactive tribromomethyl group can lead to decomposition under harsh conditions.[7] |
Synthesis and Reactivity
The synthesis of 2-(tribromomethyl)quinazoline is anticipated to follow established methods for the introduction of trihalomethyl groups onto heterocyclic systems.
Proposed Synthetic Route
A plausible synthetic pathway would involve the radical bromination of 2-methylquinazoline. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.
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Experimental Protocol: Radical Bromination of 2-Methylquinazoline (Hypothetical)
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Dissolution: Dissolve 2-methylquinazoline in a suitable solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene.
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Addition of Reagents: Add N-bromosuccinimide (3.3 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
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Reaction: Heat the mixture to reflux under inert atmosphere and irradiate with a UV lamp to facilitate the reaction.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After completion, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Chemical Reactivity
The chemical reactivity of 2-(tribromomethyl)quinazoline is expected to be dominated by the tribromomethyl group. This group is an excellent leaving group and is susceptible to nucleophilic substitution reactions.
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Hydrolysis: Reaction with water or hydroxide would likely lead to the formation of the corresponding carboxylic acid (quinazoline-2-carboxylic acid).
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Alcoholysis: Treatment with alcohols in the presence of a base would yield the corresponding esters.
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Aminolysis: Reaction with primary or secondary amines would produce the corresponding amides.
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Favorskii Rearrangement: In the presence of a strong base, the compound could potentially undergo a Favorskii rearrangement.
These reactions highlight the utility of 2-(tribromomethyl)quinazoline as a versatile intermediate for introducing a variety of functional groups at the 2-position of the quinazoline ring, enabling the synthesis of diverse compound libraries for drug discovery screening.
Spectroscopic Characterization (Predicted)
Structural elucidation of 2-(tribromomethyl)quinazoline would rely on a combination of spectroscopic techniques.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring. The chemical shifts and coupling patterns of these protons would be characteristic of the 2-substituted quinazoline system. The absence of a signal for the methyl group protons (which would be present in the starting material, 2-methylquinazoline) would be a key indicator of a successful reaction.
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¹³C NMR: The carbon NMR spectrum would show a signal for the tribromomethyl carbon at a characteristic downfield chemical shift. The signals for the carbons of the quinazoline ring would also be present.
Mass Spectrometry (MS)
The mass spectrum would be crucial for confirming the molecular weight of the compound. The presence of a molecular ion peak corresponding to the calculated molecular weight of C₉H₅Br₃N₂ would be expected. The isotopic pattern of the molecular ion peak, showing the characteristic distribution for three bromine atoms, would provide definitive evidence for the presence of the tribromomethyl group.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring system. The C-Br stretching vibrations would likely appear in the fingerprint region.
Safety and Handling
Brominated organic compounds should be handled with care as they can be hazardous.[13] Based on the safety data for 2-(tribromomethyl)quinoline, 2-(tribromomethyl)quinazoline should be considered an irritant to the skin, eyes, and respiratory tract.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion and Future Directions
While direct experimental data for 2-(tribromomethyl)quinazoline remains elusive, this guide provides a comprehensive theoretical framework for its physical and chemical properties based on established chemical principles and data from closely related analogues. The projected reactivity of the tribromomethyl group makes this compound a highly attractive intermediate for the synthesis of novel quinazoline derivatives with potential therapeutic applications.
Future research should focus on the successful synthesis and isolation of 2-(tribromomethyl)quinazoline, followed by a thorough experimental characterization of its physicochemical properties and reactivity. This will undoubtedly open new avenues for the development of innovative quinazoline-based drug candidates. The synthetic versatility of this compound promises a rich field of exploration for medicinal chemists and drug development professionals.
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